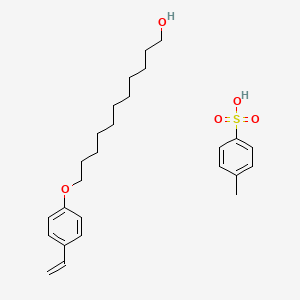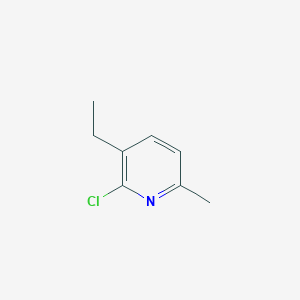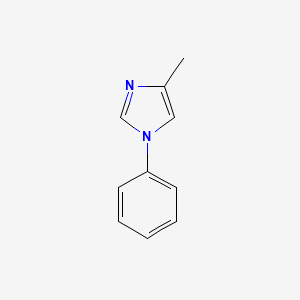![molecular formula C20H19N3O2 B14265770 Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- CAS No. 141545-30-4](/img/structure/B14265770.png)
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- is a complex organic compound that features a morpholine ring attached to a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. For instance, the Van Leusen reaction is one method used to synthesize related compounds, involving the reaction of 1,3-diphenyl-4-formylpyrazoles with TosMIC in the presence of potassium carbonate or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bromide, cerium ammonium nitrate, and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of related compounds can yield monobromo derivatives .
Applications De Recherche Scientifique
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- N-(2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(morpholine-4-carbonyl)-vinyl)-benzamide
Uniqueness
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- stands out due to its unique combination of a morpholine ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
141545-30-4 |
|---|---|
Formule moléculaire |
C20H19N3O2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(1,3-diphenylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-11-13-25-14-12-22)18-15-23(17-9-5-2-6-10-17)21-19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
Clé InChI |
YMQFPVYUBLHIRU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)



![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)


![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)


![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)


